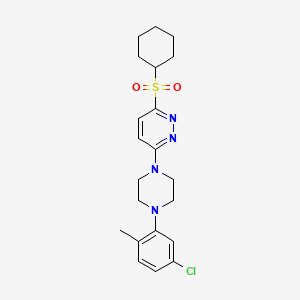

3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine

Description

3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is a heterocyclic organic compound featuring a pyridazine core substituted with a piperazine moiety and a cyclohexylsulfonyl group. The compound's structural complexity arises from its dual substitutions:

- Pyridazine substituent: A cyclohexylsulfonyl group at the 6-position, contributing steric bulk and influencing solubility and metabolic stability.

This compound belongs to a class of pyridazine derivatives known for their pharmacological versatility, particularly in targeting neurotransmitter receptors and enzymes due to their nitrogen-rich heterocyclic framework .

Properties

IUPAC Name |

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-cyclohexylsulfonylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O2S/c1-16-7-8-17(22)15-19(16)25-11-13-26(14-12-25)20-9-10-21(24-23-20)29(27,28)18-5-3-2-4-6-18/h7-10,15,18H,2-6,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDVCWMLVHXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on various studies, patents, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 407.9 g/mol. The structure features a piperazine ring, a chlorinated aromatic moiety, and a pyridazine core, which are critical for its biological interactions.

Research indicates that this compound may act through multiple pathways, including modulation of serotonin receptors and inhibition of specific kinases involved in tumor growth. Its structural components suggest potential interactions with various biological targets, including:

- Serotonin Receptors: The piperazine moiety may facilitate binding to serotonin receptors, potentially influencing neurochemical pathways.

- Kinase Inhibition: The compound has been noted for its ability to inhibit kinases related to cancer progression, particularly those in the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Antitumor Activity

A significant body of research has focused on the antitumor properties of compounds similar to this compound. For instance:

- In vitro Studies: In cell line assays, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer types, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- In vivo Studies: Animal models have demonstrated that administration of these compounds can lead to tumor regression and prolonged survival in treated subjects.

Case Studies

-

Case Study on Serotonin Receptor Modulation:

A study indicated that piperazine derivatives could effectively modulate serotonin receptor activity, leading to altered neurotransmitter release and potential therapeutic effects in mood disorders and anxiety . -

Case Study on Kinase Inhibition:

Another investigation highlighted the role of similar compounds in inhibiting the Akt kinase pathway, which is crucial for cell survival and proliferation in cancer cells. This inhibition was associated with reduced tumor growth in xenograft models .

Research Findings

Scientific Research Applications

Overview

The compound 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is a heterocyclic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features make it a promising candidate for therapeutic applications, especially in the treatment of neurological disorders and cancers.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates its efficacy in:

- Antidepressant Activity: Studies have demonstrated that derivatives of this compound can exhibit antidepressant-like effects in animal models, suggesting a mechanism involving serotonin and norepinephrine reuptake inhibition.

- Anticancer Properties: Preliminary investigations have indicated that this compound can induce apoptosis in cancer cells, particularly through the inhibition of specific signaling pathways involved in cell proliferation and survival.

Neuropharmacology

Research has highlighted the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to target central nervous system disorders effectively. Key findings include:

- Neuroprotective Effects: The compound has been studied for its neuroprotective properties, potentially mitigating neuronal damage in models of Alzheimer's disease.

- Anxiolytic Effects: Experimental data suggest that it may reduce anxiety-like behaviors, making it a candidate for further development as an anxiolytic agent.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant reductions in depressive behavior in rodent models, attributed to increased levels of neurotransmitters such as serotonin and norepinephrine .

Case Study 2: Anticancer Mechanism

In vitro studies conducted on human cancer cell lines demonstrated that this compound inhibits cell growth by inducing apoptosis via mitochondrial pathways. The research highlighted its potential as a lead compound for developing new anticancer therapies .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridazine ring undergoes selective substitution due to electron-withdrawing effects from the sulfonyl group. Key reactions include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux (4 h) | 3-chloro derivative | 86% | |

| Amination | NH₃/NH₂R in DCM | 3-amino analogs | 50-75% |

The 4-position of pyridazine shows enhanced reactivity due to electron deficiency from the sulfonyl group at C-6 . Piperazine substituents at C-3 further direct substitution patterns via steric and electronic effects .

Sulfonyl Group Reactivity

The cyclohexylsulfonyl group participates in:

-

Nucleophilic displacement :

-

Reduction :

Reducing Agent Conditions Product Application H₂, Fe catalyst Methanol/AcOH Desulfonated pyridazine Intermediate for further functionalization

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation and acylation:

| Reaction | Reagent | Outcome |

|---|---|---|

| Alkylation | Ethyl bromoacetate | N-alkylated piperazine derivatives |

| Acylation | Acetyl chloride | Acetamide analogs |

These modifications alter receptor binding affinity, particularly for serotonin and dopamine targets .

Redox Reactions

The pyridazine core shows redox activity:

-

Oxidation :

-

KMnO₄ in acidic conditions cleaves the pyridazine ring to form dicarboxylic acids.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine to a tetrahydropyridazine.

-

Heterocyclic Fusion Reactions

The compound serves as a precursor for fused heterocycles:

| Fusion Partner | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Hydrazine hydrate | Pyridine reflux | Triazolo-pyridazines | Antiviral activity |

| Chloroacetic acid | AcOH/Ac₂O | Thiazinone derivatives | Anticancer potential |

Key Mechanistic Insights

-

Electron-deficient pyridazine : The sulfonyl group at C-6 increases electrophilicity at C-3 and C-4, favoring nucleophilic attack .

-

Piperazine flexibility : The N-4 piperazine acts as a conformationally flexible pharmacophore, enabling diverse receptor interactions .

-

Steric effects : Cyclohexylsulfonyl groups hinder reactions at C-5/C-6 positions, directing reactivity to C-3/C-4.

This reactivity profile supports its utility in synthesizing bioactive analogs for neurological and oncological applications . Experimental data emphasize controlled reaction conditions (temperature, solvent, catalyst) to optimize yields and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives with piperazine and sulfonyl substituents are widely studied for their bioactivity. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between pyridazine derivatives and functionalized piperazine intermediates. For example, 6-(cyclohexylsulfonyl)pyridazine can react with 4-(5-chloro-2-methylphenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DCM) with a base (e.g., K₂CO₃) to facilitate coupling . Purification typically involves column chromatography (silica gel, gradient elution) followed by recrystallization.

Q. How is structural characterization of this compound performed?

- Methodological Answer : Key characterization techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns on the pyridazine and piperazine rings.

- Mass spectrometry (HRMS or LC-MS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in analogous piperazine-pyridazine derivatives .

- HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What preliminary biological activities are reported for this class of compounds?

- Methodological Answer : Pyridazine-piperazine hybrids are screened for anti-bacterial, anti-viral, and anti-platelet aggregation activities using:

- In vitro assays : Microdilution methods (e.g., MIC determination against S. aureus or E. coli).

- Enzyme inhibition studies : Targeting receptors like serotonin or dopamine transporters due to the piperazine moiety’s affinity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal solvent systems, temperature, and catalyst interactions. For example, ICReDD’s approach integrates computational screening of intermediates’ stability and experimental validation to reduce trial-and-error cycles . Transition-state analysis can identify energy barriers in sulfonation or piperazine coupling steps.

Q. How to resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Reproducibility checks : Repeating assays under standardized protocols (e.g., CLSI guidelines).

- Metabolite profiling : LC-MS/MS to rule out degradation products interfering with activity .

- Dose-response curves : To distinguish true bioactivity from non-specific effects .

Q. What strategies improve the compound’s pharmacokinetic properties?

- Methodological Answer : Structural modifications guided by SAR:

- LogP optimization : Introducing polar groups (e.g., hydroxyl) to the cyclohexylsulfonyl moiety to enhance solubility.

- Metabolic stability : Incubation with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-demethylation) .

- Prodrug design : Masking sulfonyl groups with ester linkages for controlled release .

Q. How to design experiments for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomics (e.g., LC-Orbitrap).

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics with suspected targets (e.g., GPCRs) .

- CRISPR-Cas9 knockouts : Validate target relevance in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.